2-Oxo-1,3-oxathiolan-4-yl acetate
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Overview
Description
2-Oxo-1,3-oxathiolan-4-yl acetate is a chemical compound with the molecular formula C5H6O4S It is a derivative of oxathiolane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-oxathiolan-4-yl acetate typically involves the formation of the 1,3-oxathiolane ring followed by acetylation. One common method involves the reaction of 1,4-dithiane-2,5-diol with phenyl acetate under dynamic covalent kinetic resolution conditions . Another approach includes the use of 2-oxyethy butanoate, which can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl) methyl butanoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of chiral auxiliaries and enzymes may be employed to achieve enantiopure products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-1,3-oxathiolan-4-yl acetate has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur-containing heterocycles.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-oxathiolan-4-yl acetate involves its conversion to active metabolites that interact with molecular targets. In the case of its use as a precursor for antiviral drugs, the compound undergoes metabolic activation to form nucleoside analogues that inhibit viral replication by targeting viral enzymes such as reverse transcriptase .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane nucleosides: These compounds share a similar ring structure and are used in antiviral drug development.
2-Oxo-1,3-dioxolane derivatives: These compounds have an oxygen atom instead of sulfur in the ring and exhibit different chemical properties and applications.
Uniqueness
2-Oxo-1,3-oxathiolan-4-yl acetate is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in scientific research and industrial applications .
Properties
CAS No. |
105480-51-1 |
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Molecular Formula |
C5H6O4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
(2-oxo-1,3-oxathiolan-4-yl) acetate |
InChI |
InChI=1S/C5H6O4S/c1-3(6)9-4-2-8-5(7)10-4/h4H,2H2,1H3 |
InChI Key |
HMDMLDQYLGQCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(=O)S1 |
Origin of Product |
United States |
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